molecular formula C20H18N2O2S B4131840 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide

2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide

Cat. No.: B4131840
M. Wt: 350.4 g/mol
InChI Key: RALCUWUGFJPORQ-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one moiety, an indoline ring, and a carbothioamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

2-methyl-N-(4-methyl-2-oxochromen-7-yl)-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-12-9-19(23)24-18-11-15(7-8-16(12)18)21-20(25)22-13(2)10-14-5-3-4-6-17(14)22/h3-9,11,13H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALCUWUGFJPORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=S)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-ylamine, which is then reacted with 2-methylindoline-1-carbothioamide under specific conditions to yield the target compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes and receptors, modulating their activity. The indoline ring and carbothioamide group contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
  • 4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate

Uniqueness

2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide is unique due to the presence of both the chromen-2-one and indoline moieties, which are not commonly found together in other compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide

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